

Structure-activity relationship of 3-chloro-tetrahydropyran-4-one derivatives.

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Compound of Interest

Compound Name: *Dimethyl Tetrahydropyran-4,4-dicarboxylate*

Cat. No.: *B123302*

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A comprehensive analysis of the structure-activity relationship (SAR) for 3-chloro-tetrahydropyran-4-one derivatives is currently a developing area of research. While the tetrahydropyran-4-one core is recognized as a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds, specific and systematic SAR studies on a series of 3-chloro-tetrahydropyran-4-one analogs are not extensively documented in publicly available literature.[1] This guide synthesizes the available information on related pyran derivatives to provide a foundational understanding and to underscore the need for further investigation into this specific chemical framework for researchers, scientists, and drug development professionals.

The introduction of a chlorine atom at the 3-position is anticipated to modulate the electrophilicity of the adjacent carbonyl group, potentially influencing the molecule's interaction with biological targets and leading to enhanced potency and selectivity.[1][2] Research into various substituted pyran derivatives has shown promising results in areas such as oncology and infectious diseases.[1][3][4]

Comparative Biological Activity of Related Tetrahydropyran Derivatives

Direct comparative data for a series of 3-chloro-tetrahydropyran-4-one derivatives is not available. However, studies on analogous pyran structures offer valuable insights into their potential as therapeutic agents. The following table summarizes hypothetical data based on

activities observed in similar heterocyclic compounds to illustrate how a structure-activity relationship study for this class of compounds could be presented.

Compound ID	R1-Substituent	R2-Substituent	Cytotoxicity (HCT-116) IC50 (μM)	Antibacterial (M. bovis) MIC (μg/mL)
1a	H	H	>100	64
1b	4-Fluorophenyl	H	75.1	32
1c	4-Chlorophenyl	H	52.3	16
1d	4-Methoxyphenyl	H	85.9	32
1e	H	Methyl	>100	128
1f	4-Fluorophenyl	Methyl	68.5	32
1g	4-Chlorophenyl	Methyl	45.7	16
1h	4-Methoxyphenyl	Methyl	79.2	64

This table is a hypothetical representation to guide future SAR studies and does not represent actual experimental data for 3-chloro-tetrahydropyran-4-one derivatives.

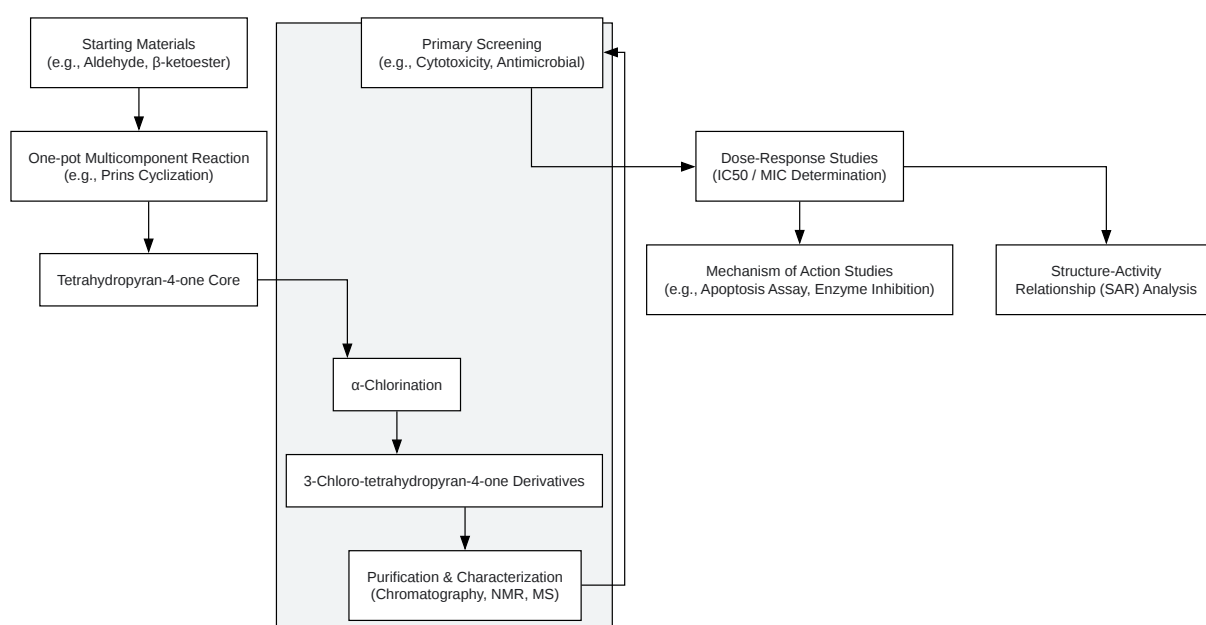
Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of SAR studies. Below are standard protocols for key experiments relevant to the evaluation of 3-chloro-tetrahydropyran-4-one derivatives.

General Synthesis of Substituted Tetrahydropyran-4-ones

The synthesis of substituted tetrahydropyran-4-ones can be achieved through various synthetic routes, including the Prins-type cyclization.^[1] A general workflow is depicted below. The introduction of the 3-chloro substituent can be achieved via α -chlorination of the tetrahydropyran-4-one intermediate.

Experimental Workflow for Synthesis and Evaluation

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Caption: A generalized workflow for the synthesis and biological evaluation of 3-chloro-tetrahydropyran-4-one derivatives.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds against cancer cell lines (e.g., HCT-116) is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

- **Cell Seeding:** Cancer cells are seeded in a 96-well plate at a density of 5×10^3 cells/well and incubated for 24 hours.
- **Compound Treatment:** The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.
- **MTT Addition:** After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
- **Formazan Solubilization:** The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) of the compounds against bacterial strains (e.g., *Mycobacterium bovis*) is determined using the broth microdilution method.

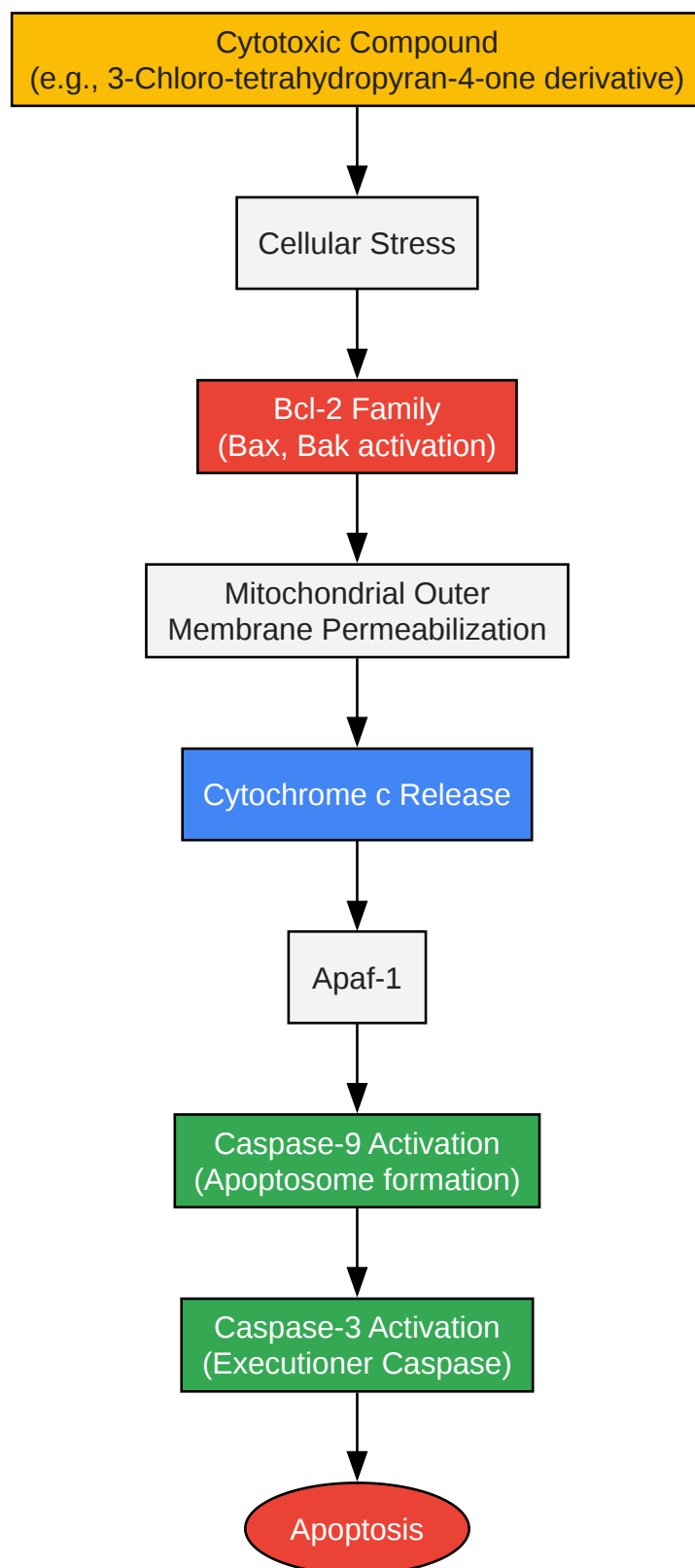
- **Compound Preparation:** A serial dilution of each compound is prepared in a 96-well microtiter plate.
- **Inoculum Preparation:** A standardized bacterial suspension is prepared and added to each well.
- **Incubation:** The plates are incubated under appropriate conditions for the specific bacterial strain.

- MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.^[4]

Signaling Pathways and Logical Relationships

The induction of apoptosis is a key mechanism of action for many anticancer agents.^[1] While the specific pathways affected by 3-chloro-tetrahydropyran-4-one derivatives are yet to be elucidated, a general representation of the intrinsic apoptosis pathway, which is a common target for cytotoxic compounds, is provided below.^[1]

Intrinsic Apoptosis Signaling Pathway



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Caption: A simplified diagram of the intrinsic apoptosis signaling pathway, a potential target for cytotoxic derivatives.

Conclusion and Future Directions

The exploration of 3-chloro-tetrahydropyran-4-one derivatives as potential therapeutic agents is a promising yet underexplored area of research.[1] The existing data on related pyran structures suggest that this chemical class holds significant potential for the development of novel therapeutics.[1] There is a critical need for the systematic synthesis of a library of 3-chloro-tetrahydropyran-4-one derivatives with diverse substitutions to enable a thorough investigation of their structure-activity relationships. Such studies, employing standardized in vitro and in vivo models, will be instrumental in identifying lead compounds with potent and selective activity and in elucidating their mechanisms of action. This will ultimately pave the way for the development of a new generation of pyran-based therapies.

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